

# ATTO 565 Amine: A Comprehensive Technical Guide for Advanced Fluorescence Applications

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## Compound of Interest

Compound Name: ATTO 565 amine

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This in-depth technical guide provides a comprehensive overview of the core photophysical properties and applications of ATTO 565, a rhodamine-based fluorescent dye. Renowned for its exceptional brightness and stability, ATTO 565 has become an indispensable tool in advanced fluorescence microscopy and single-molecule studies. This document details its spectral characteristics, provides a robust protocol for biomolecule conjugation, and illustrates the experimental workflow for labeling proteins.

## Core Photophysical Properties of ATTO 565

ATTO 565 is distinguished by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it a superior choice for demanding imaging applications.<sup>[1][2]</sup> As a member of the rhodamine family of dyes, it exhibits excellent thermal and photo-stability.<sup>[1][3]</sup> These characteristics are crucial for quantitative and long-term imaging experiments, including single-molecule detection, STED microscopy, and flow cytometry.<sup>[1][4][5][6]</sup> The dye is moderately hydrophilic and is most efficiently excited by light in the 545 - 575 nm range.<sup>[4][6]</sup><sup>[7]</sup>

The key photophysical parameters of ATTO 565 are summarized in the table below, providing essential data for experimental design and analysis.

Property	Value	Reference(s)
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	564 nm	[4][5][7][8][9][10][11][12]
Maximum Emission Wavelength ( $\lambda_{em}$ )	590 nm	[1][5][7][8][9][10][11][12]
Molar Extinction Coefficient ( $\epsilon$ )	120,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][5][7][8][10][11][12][13][14]
Fluorescence Quantum Yield ( $\Phi$ )	90%	[1][5][7][8][10][11][12][14]
Fluorescence Lifetime ( $\tau$ )	4.0 ns	[5][7][8][10][11][14]
Correction Factor (CF280)	0.12	[5][7][8][11]
Molecular Weight (NHS ester)	~708 g/mol	[7][10][11][14]

The exceptionally high quantum yield of 90% indicates that for every 100 photons the ATTO 565 molecule absorbs, 90 are re-emitted as fluorescence, which contributes to its impressive brightness.[1][15] Its high molar absorptivity signifies high sensitivity, allowing it to absorb light effectively even at low concentrations.[1][2]

## Experimental Protocol: Labeling Proteins with ATTO 565 NHS Ester

This protocol details the covalent attachment of ATTO 565 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., the  $\epsilon$ -amino groups of lysine residues) on a target protein. NHS esters are a common reactive group for efficiently labeling biomolecules.[15]

Materials:

- Target protein (2 mg/mL in amine-free buffer)
- ATTO 565 NHS ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3 (A good compromise to ensure reactive amino groups while minimizing hydrolysis of the NHS ester).[7][16]
- Purification Column: Gel filtration column (e.g., Sephadex G-25)
- Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

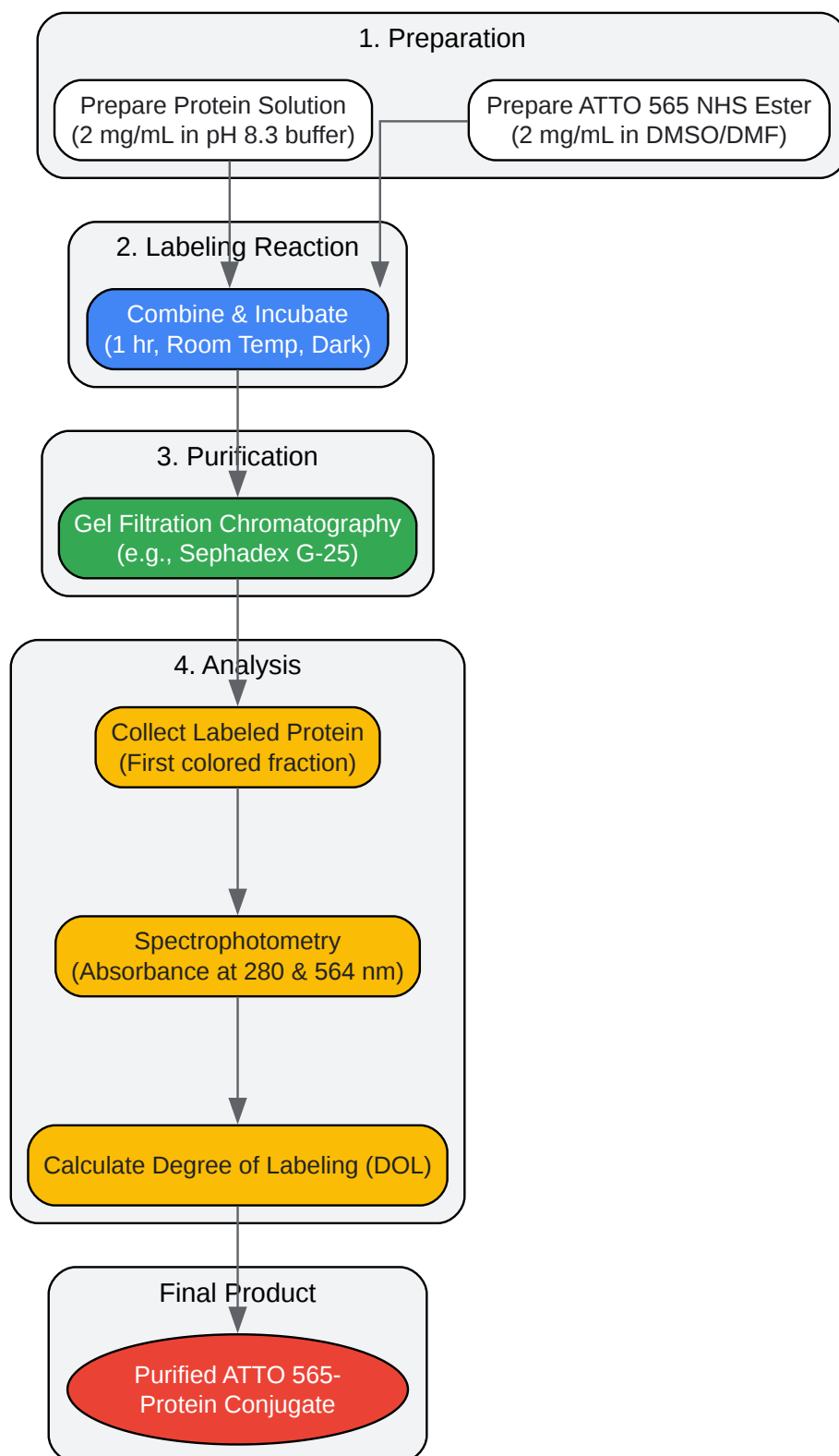
#### Procedure:

- Protein Preparation:
  - Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL.[7]
  - Ensure the protein solution is free from any amine-containing substances like Tris or glycine, which would compete for reaction with the NHS ester.[7] If necessary, dialyze the protein against PBS beforehand.[7]
- Dye Preparation:
  - Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.[7]
- Labeling Reaction:
  - Add a 2- to 10-fold molar excess of the reactive dye solution to the protein solution with gentle stirring.[11] The optimal dye-to-protein ratio can vary and may require empirical determination for each specific protein.[7] A 2-fold molar excess is often a good starting point.[7]
  - Incubate the reaction for 1 hour at room temperature, protected from light.[7][15]
- Purification:
  - Separate the labeled protein conjugate from the unreacted, hydrolyzed dye using a gel filtration column pre-equilibrated with PBS.[15][16]
  - Elute the column with PBS. The first colored band to elute contains the ATTO 565-protein conjugate.[15][16]

- Determine Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate solution at 280 nm (A<sub>280</sub>) and 564 nm (A<sub>564</sub>).<sup>[15]</sup><sup>[11]</sup>
  - Calculate the concentration of the dye: Dye Concentration (M) = A<sub>564</sub> / 120,000
  - Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A<sub>280</sub> - (A<sub>564</sub> × 0.12)] / ε<sub>protein</sub> (where ε<sub>protein</sub> is the molar extinction coefficient of the protein at 280 nm).<sup>[11]</sup>
  - Calculate the DOL: DOL = Dye Concentration / Protein Concentration

## Experimental Workflow Visualization

The following diagram illustrates the key stages of the protein labeling protocol, from initial preparation to the final characterization of the conjugate.



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Caption: Workflow for labeling proteins with ATTO 565 NHS ester.

This structured workflow ensures efficient conjugation and accurate characterization, yielding a high-quality fluorescently labeled biomolecule ready for advanced imaging and analysis.

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